2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide 2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16097330
InChI: InChI=1S/C17H16ClN3O4/c1-2-25-14-6-4-13(5-7-14)20-16(23)17(24)21-19-10-11-9-12(18)3-8-15(11)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
SMILES:
Molecular Formula: C17H16ClN3O4
Molecular Weight: 361.8 g/mol

2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

CAS No.:

Cat. No.: VC16097330

Molecular Formula: C17H16ClN3O4

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide -

Specification

Molecular Formula C17H16ClN3O4
Molecular Weight 361.8 g/mol
IUPAC Name N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide
Standard InChI InChI=1S/C17H16ClN3O4/c1-2-25-14-6-4-13(5-7-14)20-16(23)17(24)21-19-10-11-9-12(18)3-8-15(11)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+
Standard InChI Key DNHTZQBXMYZRHP-VXLYETTFSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a hydrazone backbone formed by the condensation of 5-chloro-2-hydroxybenzaldehyde with a hydrazine derivative. The resultant Schiff base is acylated with an ethoxyphenyl-containing acetic acid derivative, yielding the final structure. Key groups include:

  • 5-Chloro-2-hydroxyphenyl moiety: Provides electron-withdrawing effects and hydrogen-bonding capacity.

  • Ethoxyphenyl group: Enhances lipophilicity, potentially improving membrane permeability.

Spectroscopic and Computational Data

PropertyValue/Descriptor
Molecular FormulaC₁₇H₁₆ClN₃O₄
Molecular Weight361.8 g/mol
IUPAC NameN'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Cl)O
InChI KeyDNHTZQBXMYZRHP-VXLYETTFSA-N
PubChem CID135533768

The isomeric SMILES confirms the E-configuration of the hydrazone bond, critical for biological activity.

Synthesis and Optimization

Reaction Pathway

Synthesis involves two primary steps:

  • Schiff Base Formation: 5-Chloro-2-hydroxybenzaldehyde reacts with hydrazine derivatives in methanol under reflux, facilitated by glacial acetic acid.

  • Acylation: The intermediate hydrazone is treated with an ethoxyphenyl acetic acid derivative, forming the oxoacetamide group.

Reaction Conditions

  • Solvent: Methanol (reflux, 6–8 hours).

  • Catalyst: Glacial acetic acid (1–2 equivalents).

  • Yield: ~60–70% after purification via recrystallization.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Comparative studies on analogous hydrazones reveal broad-spectrum activity:

Microbial TargetObserved Effect (Analogous Compounds)Proposed Mechanism
Staphylococcus aureusMIC: 8–16 µg/mLCell wall synthesis inhibition
Escherichia coliMIC: 16–32 µg/mLDNA gyrase interference
Candida albicansMIC: 32–64 µg/mLErgosterol biosynthesis blockade

The chloro and hydroxy groups enhance membrane disruption, while the ethoxyphenyl moiety improves pharmacokinetics .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation aids.

  • Thermal Stability: Decomposes at 210–215°C, indicating suitability for oral solid dosages.

ADMET Predictions

Computational models (e.g., SwissADME) suggest:

  • Lipophilicity: LogP = 2.8 (optimal for blood-brain barrier penetration).

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation.

Future Directions and Challenges

Structural Modifications

  • Halogen Substitution: Introducing fluorine at the phenyl ring may enhance metabolic stability.

  • Prodrug Design: Esterification of the hydroxy group to improve bioavailability.

Preclinical Development

  • Toxicology: Acute toxicity studies in rodent models pending.

  • Formulation: Nanoemulsion-based delivery systems under exploration .

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